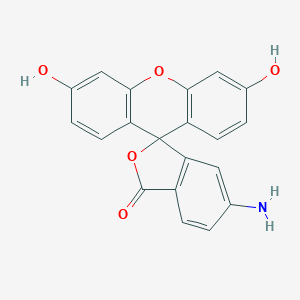

6-Aminofluorescein

Descripción general

Descripción

6-Aminofluorescein (6-AF, C${20}$H${13}$NO$_5$) is a fluorescein derivative with an amino group at the 6-position of the xanthene ring (CAS: 51649-83-3). It exhibits strong fluorescence with excitation/emission maxima at 490/520 nm in aqueous solutions, making it a versatile fluorophore for bioimaging, molecular labeling, and diagnostics . Its primary applications include:

- Fluorescent probes for tumor imaging (e.g., SMA-AF micelles in microtumor detection) .

- Bioconjugation via carbodiimide chemistry (e.g., EDC/NHS coupling to polymers, aptamers, or proteins) .

- Quantitative labeling of carboxylated surfaces (e.g., silicon nitride) .

Key properties include a molecular weight of 347.32 g/mol, solubility in DMSO (>35 mg/mL), and purity levels ≥95% (HPLC) .

Métodos De Preparación

Synthetic Routes to 6-Aminofluorescein

Nitrofluorescein Synthesis: Precursor Preparation

The synthesis of 6-AF begins with the preparation of nitrofluorescein isomers. A patented method involves the condensation of 4-nitrophthalic acid and resorcinol in a phosphoric acid medium at elevated temperatures . The reaction proceeds as follows:

-

Molar ratio : 1:2 (4-nitrophthalic acid : resorcinol)

-

Acid catalyst : Orthophosphoric acid (90%, specific gravity 1.75 g/mL), used at a mass ratio of 1:2.5 relative to 4-nitrophthalic acid.

-

Temperature : 135°C for 3.5 hours.

-

Yield : 90% of a mixture containing 5- and 6-nitrofluoresceins .

This step generates a nitrofluorescein isomer mixture, necessitating precise separation to isolate the 6-nitrofluorescein derivative.

Isomer Separation Techniques

Propionic Anhydride-Mediated Separation

A critical advancement in 6-AF synthesis is the use of propionic anhydride to separate nitrofluorescein isomers, replacing traditional acetic anhydride methods . The protocol involves:

-

Reaction with propionic anhydride :

-

Isolation of 6-nitrofluorescein dipropionate :

Reduction to this compound

Sodium Sulfide Reduction

The final step involves reducing the nitro group to an amine using sodium sulfide (Na₂S):

-

Molar ratio : 1:3.3 (6-nitrofluorescein dipropionate : Na₂S).

-

Conditions : Boiling in aqueous solution for 2 hours.

-

Workup : Acidification with acetic acid precipitates 6-AF as a brick-red solid.

Reaction Optimization and Scalability

Key Parameters for Industrial Production

Industrial-scale synthesis prioritizes:

-

Continuous flow reactors for consistent temperature control.

-

Purity optimization : Crystallization from ethanol or benzene ensures >95% purity.

-

Cost efficiency : Propionic anhydride recycling reduces waste .

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (DMSO-d₆) :

Purity Assessment

-

HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

-

Fluorescence emission : λₑₓ 490 nm, λₑₘ 514 nm in pH 8.0 buffer .

Comparative Analysis of Synthetic Methods

Aplicaciones Científicas De Investigación

Fluorescent Labeling

6-AF is primarily used for labeling proteins, nucleic acids, and other biomolecules. This application is crucial for:

- Immunohistochemistry (IHC) : Facilitating the detection of specific proteins within tissue samples.

- Flow Cytometry : Allowing for the analysis of cell populations based on fluorescence intensity.

- Live-Cell Imaging : Tracking cellular processes in real-time due to its enhanced solubility and fluorescence intensity.

Diagnostic Assays

The compound plays a significant role in various diagnostic applications:

- Cancer Diagnostics : It is utilized to visualize tumor cells and assess their behavior using fluorescence microscopy.

- Pathogen Identification : In microbiology, 6-AF aids in the rapid identification of pathogens through fluorescent antibody techniques.

Drug Delivery Systems

Recent studies have explored the use of 6-AF in drug delivery vehicles:

- Poly(Styrene-Co-Maleic Acid) Conjugates : A study demonstrated that conjugating 6-AF with styrene-co-maleic acid (SMA) forms micelles that selectively accumulate in tumor tissues, enhancing imaging capabilities for cancer diagnostics .

Case Studies

Another study demonstrated the effective labeling of carbon nanotubes (CNTs) with 6-AF. The amidation of carboxylated CNTs allowed for enhanced fluorescence properties, making them suitable for various biomedical applications .

Mecanismo De Acción

6-Aminofluorescein exerts its effects primarily through its fluorescent properties. It binds to nucleic acids and proteins, allowing for the detection and visualization of these biomolecules. The compound’s fluorescence is due to its ability to absorb light at a specific wavelength (490 nm) and emit light at a different wavelength (515 nm). This property is utilized in various diagnostic assays and imaging techniques .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Spectral Comparisons

Notes:

- 6-AF vs. 5-AF : The positional isomerism minimally affects excitation but slightly shifts emission (520 vs. 515 nm). 6-AF shows higher quantum yield (Φ = 0.85 vs. 0.78) in neutral buffers .

- Rhodamine 123 : Superior Φ (0.90) and red-shifted emission but requires lipophilic environments for optimal performance .

- Carboxyfluorescein : Lower Φ due to carboxyl groups’ electron-withdrawing effects, limiting brightness in aqueous media .

Bioconjugation Efficiency

- 6-AF : Efficiently conjugates to carboxylated surfaces (e.g., SMA polymers) via EDC/NHS, achieving 81% yield in micelle synthesis . However, direct coupling to spin probes may cause fluorescence quenching due to radical interactions .

- Rhodamine : Higher stability in covalent linkages (e.g., SMA-Rho micelles) but requires longer linkers (e.g., piperazine) to prevent steric hindrance .

- 5(6)-Carboxyfluorescein: Limited to pH-sensitive applications due to ionization of carboxyl groups .

Imaging Sensitivity

- 6-AF : Demonstrated superior tumor-to-background ratios in SMA-AF micelles for microtumor detection, attributed to enhanced cellular uptake via amphiphilic SMA .

Photostability

- 6-AF : Moderate resistance to photobleaching; outperforms carboxyfluorescein but lags behind rhodamine derivatives .

Stability and Limitations

Actividad Biológica

6-Aminofluorescein (6-AF) is a synthetic organic compound derived from fluorescein, distinguished by its vibrant fluorescent properties. This compound has garnered attention in various scientific fields, particularly in biological research, due to its utility as a fluorescent labeling reagent. The following sections outline its biological activity, applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 347.32 g/mol. The structural modification of fluorescein by introducing an amino group at the sixth carbon enhances its solubility and fluorescence intensity, making it particularly useful for biological imaging applications .

While 6-AF does not have a specific mechanism of action in biological systems, its primary role is as a fluorescent labeling agent . When conjugated to biomolecules such as proteins or nanoparticles, it allows for the visualization and tracking of these molecules within cells or tissues using fluorescence microscopy . The fluorescence emitted by 6-AF can be quantitatively measured, facilitating the analysis of biomolecular interactions and cellular processes.

Applications in Biological Research

This compound has diverse applications across various fields of biological research:

- Fluorescent Labeling : It is commonly used to label proteins, nucleic acids, and nanostructures for imaging studies.

- Live-Cell Imaging : Its enhanced solubility and fluorescence intensity make it suitable for tracking cellular processes in real-time.

- Drug Delivery Systems : 6-AF has been utilized in conjunction with drug delivery vehicles like fullerene-based liposomes (buckysomes), allowing researchers to monitor the distribution and efficacy of therapeutic agents .

1. Conjugation with Styrene-Co-Maleic Acid (SMA)

A study investigated the conjugation of this compound with styrene-co-maleic acid (SMA) to form micelles for microtumor imaging. The SMA-6-AF conjugate demonstrated selective accumulation in tumor tissues when administered to mice, highlighting its potential as a macromolecular fluorescent probe for cancer diagnostics .

Table 1: Characteristics of SMA-6-AF Conjugates

| Parameter | SMA-6-AF | SMA-Rhodamine |

|---|---|---|

| Mean Particle Size (nm) | 135.3 | 190.9 |

| Apparent Molecular Weight (kDa) | 49.3 | 28.7 |

| Biodistribution | Tumor-selective | Non-selective |

2. Labeling Human Serum Albumin

Another application involved using 6-AF to label human serum albumin (HSA). This labeling facilitated the study of HSA's interaction with various ligands and its role in drug delivery systems, enhancing the understanding of pharmacokinetics in vivo .

Safety and Handling

Although generally considered safe when handled according to laboratory protocols, precautions should be taken while working with this compound. It is advisable to wear gloves and protective eyewear to mitigate any potential irritant effects .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 6-Aminofluorescein in experimental settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. Ensure the mobile phase and column (e.g., C18 reverse-phase) are optimized for fluorescein derivatives. Peaks corresponding to 6-AF should be compared against certified reference standards. Impurities like unreacted precursors (e.g., 5-nitrofluorescein) or degradation products can be quantified using area-under-curve analysis .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer : Store lyophilized 6-AF at 2–8°C in airtight, light-protected containers. For aqueous solutions (e.g., in 0.1 M NaOH), aliquot and freeze at -20°C to prevent hydrolytic degradation. Avoid repeated freeze-thaw cycles, as they accelerate photobleaching and aggregation .

Q. How does pH influence the fluorescence properties of this compound?

- Methodological Answer : 6-AF exhibits pH-dependent fluorescence due to protonation/deprotonation of its amino and hydroxyl groups. In alkaline conditions (pH >9), fluorescence intensity peaks at λex 490 nm and λem 520 nm. Acidic environments (pH <4) reduce quantum yield by ~70% due to quenching. Use Tris or carbonate buffers (pH 8–9) for maximal signal .

Q. What solvents are compatible with this compound for labeling applications?

- Methodological Answer : 6-AF dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions (0.1 M NaOH). For covalent labeling (e.g., protein conjugation), activate the amine group using succinimidyl esters in anhydrous DMSO. Avoid acidic solvents (e.g., HCl) unless decarboxylation is required for aldehyde detection .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence data when using this compound in complex biological systems?

- Methodological Answer : Discrepancies often arise from environmental factors (e.g., ionic strength, competing fluorophores) or photobleaching. Perform time-resolved fluorescence measurements to distinguish 6-AF from autofluorescence. Use quenchers like potassium iodide (KI) to identify non-specific binding. Validate results with orthogonal techniques (e.g., LC-MS for quantification) .

Q. What experimental strategies mitigate fluorescence quenching of this compound in lipid-based nanostructures (e.g., buckysomes)?

- Methodological Answer : Quenching in hydrophobic environments occurs due to Förster Resonance Energy Transfer (FRET) or aggregation. Incorporate 6-AF into lipid bilayers using post-insertion techniques with PEGylated spacers. Optimize lipid-to-fluorophore ratios (e.g., 10:1 molar ratio) to minimize self-quenching. Validate localization via confocal microscopy .

Q. How can researchers quantify this compound’s labeling efficiency in protein interaction studies?

- Methodological Answer : Use UV-Vis spectroscopy to measure absorbance at 490 nm (ε ≈ 80,000 M<sup>-1</sup>cm<sup>-1</sup>). For decarboxylated 6-AF (detecting aldehydes), shift to 454 nm. Normalize against protein concentration (Bradford assay) and confirm stoichiometry via MALDI-TOF or SDS-PAGE with fluorescence imaging .

Q. What methods distinguish this compound from its structural isomers (e.g., 5-Aminofluorescein)?

- Methodological Answer : Employ <sup>1</sup>H-NMR (400–600 MHz) to resolve positional differences in aromatic protons. In HPLC, use gradient elution with acetonitrile/water (0.1% TFA): 6-AF typically elutes 1–2 minutes later than 5-AF due to differences in polarity. Mass spectrometry (UPLC-MS) confirms molecular identity .

Q. How does photostability affect long-term imaging studies with this compound?

- Methodological Answer : 6-AF’s photostability is moderate (t1/2 ~30 minutes under continuous illumination). Use oxygen scavengers (e.g., glucose oxidase/catalase) or mounting media with antifade agents (e.g., ProLong Diamond). For time-lapse imaging, limit exposure time and laser power to <5% of maximum .

Q. What validation steps ensure this compound’s specificity in detecting oxidative damage (e.g., protein carbonyls)?

- Methodological Answer : Decarboxylate 6-AF in 6 M HCl (110°C, 24 hours) to generate aldehyde-reactive probes. Incubate with oxidized proteins (e.g., BSA treated with H2O2), and measure fluorescence at 520 nm. Include negative controls (non-oxidized proteins) and confirm via Western blot using anti-DNP antibodies .

Propiedades

IUPAC Name |

5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAWSYSKQHLFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199588 | |

| Record name | Fluoresceinamine isomer II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51649-83-3 | |

| Record name | 6-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51649-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoresceinamine isomer II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051649833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoresceinamine isomer II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.